molecular formula C6H6N4O3S B12896366 4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine CAS No. 24240-60-6

4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine

Cat. No.: B12896366
CAS No.: 24240-60-6
M. Wt: 214.20 g/mol
InChI Key: LRWUWMMASHCEEG-UHFFFAOYSA-N
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Description

N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrothiazole moiety and an oxazoline ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-bromo-5-nitrothiazole with an appropriate oxazoline derivative. One common method includes the use of triethylamine in absolute dimethylformamide (DMF) as a solvent. The reaction mixture is cooled to 5°C and constantly shaken to ensure proper mixing and reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The nitrothiazole moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the main protease of SARS-CoV-2, thereby preventing the replication of the virus. The compound binds to the active site of the protease, disrupting its function and leading to antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the nitrothiazole and oxazoline rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for further research and development.

Properties

CAS No.

24240-60-6

Molecular Formula

C6H6N4O3S

Molecular Weight

214.20 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C6H6N4O3S/c11-10(12)4-3-8-6(14-4)9-5-7-1-2-13-5/h3H,1-2H2,(H,7,8,9)

InChI Key

LRWUWMMASHCEEG-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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